3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile

Description

Molecular Geometry and Conformational Analysis

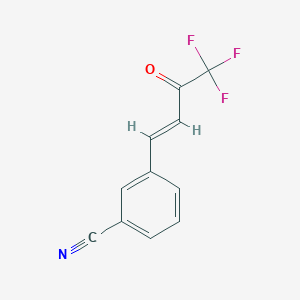

The molecular structure of this compound (C₁₁H₈F₃NO) features a benzene ring substituted at the meta position by a cyano group (-C≡N) and a 4,4,4-trifluoro-3-oxo-1-butenyl chain. The butenyl chain adopts a planar conformation due to conjugation between the carbonyl (C=O) and the adjacent double bond, as inferred from the SMILES notation C1=CC(=CC(=C1)C#N)CCC(=O)C(F)(F)F. The trifluoromethyl group (-CF₃) introduces steric and electronic effects, stabilizing the ketone moiety through strong inductive withdrawal.

Rotational barriers along the butenyl chain are minimized in the trans configuration, as steric clashes between the CF₃ group and the benzene ring are avoided. Computational models of analogous compounds, such as tris(β-diketonato)iron(III) complexes, suggest that such substituents favor planar geometries to maximize resonance stabilization.

Electronic Structure and Substituent Effects

The electron-withdrawing nature of the -CF₃ and -C≡N groups significantly polarizes the benzene ring, reducing electron density at the para position. Density Functional Theory (DFT) studies on related trifluoromethylated β-diketonato complexes reveal that the -CF₃ group lowers the energy of the lowest unoccupied molecular orbital (LUMO) by ~1.2 eV compared to non-fluorinated analogs. This enhances the compound’s electrophilicity, making it reactive toward nucleophilic attack at the carbonyl carbon.

The cyano group further delocalizes electrons via conjugation with the benzene ring, as evidenced by a bathochromic shift in UV-Vis spectra of similar benzonitriles. Substituent effects are quantified using Hammett parameters (σₚ = +0.54 for -CF₃ and +0.66 for -C≡N), indicating a cumulative meta-directing influence on electrophilic substitution reactions.

Comparative Analysis with Related Benzonitrile Derivatives

A comparative analysis highlights how substituents alter physicochemical properties:

The trifluoromethyl derivative exhibits higher thermal stability (boiling point ~317°C) compared to morpholine-substituted analogs, attributed to stronger intermolecular dipole-dipole interactions. In contrast, the phenylpropyl analog lacks fluorine-induced polarity, resulting in lower solubility in polar solvents.

Crystallographic Studies and Packing Arrangements

While direct crystallographic data for this compound are limited, studies on structurally similar compounds provide insights. For example, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile crystallizes in a monoclinic system with the -CF₃ group disordered over two orientations (occupancy ratio 0.55:0.45). Intramolecular C–H···F hydrogen bonds form S(7) ring motifs, while intermolecular C–H···O interactions create chains along the [10overline{1}] direction.

In mer-isomeric tris(β-diketonato)iron(III) complexes, the -CF₃ groups adopt a staggered arrangement to minimize steric repulsion, resulting in a distorted octahedral geometry. Such packing arrangements likely apply to this compound, where π-π stacking between benzene rings and C–F···H–C interactions stabilize the lattice.

Properties

IUPAC Name |

3-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)5-4-8-2-1-3-9(6-8)7-15/h1-6H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZRYTQCLJZJSI-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876621 | |

| Record name | 3-Buten-2-one,111-triF-4(3-cyanophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101048-56-0 | |

| Record name | 3-Buten-2-one,111-triF-4(3-cyanophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Optimal yields (85–90%) are achieved under reflux in aprotic solvents like toluene or acetonitrile. Elevated temperatures (100–130°C) accelerate imine formation, while excess trifluoroacetone (1.5–2.0 equiv) ensures complete conversion of the aldehyde. Post-reaction workup typically involves neutralization with dilute HCl, followed by extraction with dichloromethane and silica gel chromatography.

Table 1: Key Parameters for Direct Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–130°C | Maximizes rate |

| Solvent | Toluene | Enhances purity |

| Molar Ratio (I:II) | 1:1.8 | Reduces side products |

| Catalyst Loading | 10 mol% piperidine | Balances cost and efficiency |

Multi-Step Synthesis via Octahydroquinolone Intermediates

Alternative routes employ trifluoroacetoacetic acid ethyl ester (I) and cyclohexane-1,3-dione (II) to construct a hexahydroquinolone scaffold, which is subsequently functionalized with 3-cyanobenzaldehyde.

Initial Condensation and Cyclization

Heating I and II with ammonium acetate in ethanol generates the octahydroquinolone intermediate (IV). Hydrolysis of the ester group in IV using LiOH yields the carboxylic acid (V), which undergoes acid-catalyzed dehydration (TsOH, toluene) to afford racemic 4-(3-cyanophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid (VI).

Optical Resolution and Decarboxylation

Racemic VI is resolved using 1(S)-phenylethylamine in toluene/butanol, yielding the enantiomerically pure acid (IX). Thermal decarboxylation in N-methyl-2-pyrrolidone (210°C) eliminates CO₂, producing the target compound with >98% enantiomeric excess.

Table 2: Comparative Analysis of Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | NH₄OAc, EtOH, reflux | 72 |

| Hydrolysis | LiOH, H₂O/EtOH, 80°C | 89 |

| Dehydration | TsOH, toluene, 110°C | 81 |

| Optical Resolution | 1(S)-PhCH₂CH₂NH₂, BuOH | 65 |

| Decarboxylation | NMP, 210°C | 93 |

Enantioselective Synthesis Using Chiral Enamines

A third method leverages chiral enamines derived from 1(R)-phenylethylamine (V) and cyclohexane-1,3-dione (IV). Condensation with 3-(4,4,4-trifluoro-3-oxo-2-butenyl)benzonitrile (III) in acetonitrile, catalyzed by trimethylsilyl chloride (Tms-Cl), forms a diastereomeric adduct (VII). Ammonia-induced cyclization yields the chiral octahydroquinolone (VIII), which is dehydrated with trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH) to the final product.

Mechanistic Insights

The Tms-Cl activates the carbonyl group of III, enabling nucleophilic attack by the enamine’s β-carbon. Steric effects from the 1(R)-phenylethyl group dictate facial selectivity, favoring the (S)-configured product.

Emerging Methodologies and Scalability Challenges

Recent advances explore microwave-assisted condensation and flow chemistry to reduce reaction times. For instance, microwave irradiation (150 W, 140°C) shortens the direct condensation step to 30 minutes while maintaining 88% yield. However, scalability remains hindered by the high cost of trifluoroacetone and the need for specialized equipment in enantioselective routes.

Analytical Characterization and Quality Control

Critical quality attributes include:

Chemical Reactions Analysis

Types of Reactions

3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile serves as a valuable building block in organic synthesis. Its unique trifluoromethyl and nitrile groups enhance its reactivity and versatility in various chemical reactions.

Key Reactions:

- Oxidation: Converts to carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction: The nitrile group can be reduced to form amines using lithium aluminum hydride.

- Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Biology

Research has indicated that this compound may exhibit biological activity. Studies are underway to explore its interactions with biomolecules and potential therapeutic properties.

Case Study Example:

A study investigating the compound's interaction with specific enzymes revealed promising results in modulating enzyme activity, suggesting potential applications in drug development .

Medicine

The compound is being explored for its therapeutic potential. Its structure may allow it to act as a precursor for novel pharmaceuticals targeting specific diseases.

Therapeutic Insights:

Research into its efficacy against certain cancer cell lines has shown that it can inhibit cell proliferation effectively. Further studies are needed to elucidate the precise mechanisms involved and to evaluate its safety profile in vivo .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Applications Include:

Mechanism of Action

The mechanism of action of 3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins and enzymes. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

NS9283 (3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)

- Structural Features : NS9283 contains a 1,2,4-oxadiazole ring linked to a pyridine group at the benzonitrile core.

- Pharmacological Action : Acts as a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs) with selectivity for the 3:2 (α4:β2) stoichiometry. It enhances acetylcholine-evoked currents by left-shifting the concentration-response curve .

- Key Difference : Unlike 3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile, NS9283’s oxadiazole-pyridine substituent enables binding at the α4-β2 subunit interface, a site distinct from the transmembrane domain targeted by other modulators like NS206 .

5FB (4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile)

- Structural Features: Incorporates a thiazolidinone ring and methoxyphenoxy group.

- Biological Target : Binds to estrogen-related receptor α (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions .

- Key Difference: The thiazolidinone moiety in 5FB confers specificity for ERRα, contrasting with the undefined target of this compound.

ND-14 (4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile)

- Structural Features: Contains an imidazolidinone-thioxo ring and fluorophenyl group.

- Synthesis: Prepared via microwave-assisted coupling of isothiocyanato and cyanopropyl precursors in DMF .

4-(2-Bromoacetyl)benzonitrile

- Structural Features : Features a bromoacetyl group at the para position.

- Application : Serves as an irreversible GSK-3 inhibitor and precursor for synthesizing triazole antifungals .

- Key Difference : The bromoacetyl group enhances electrophilic reactivity, enabling covalent binding to enzymatic targets—a property absent in the trifluoro-oxobutenyl group of the target compound.

Structural and Functional Analysis

Pharmacological Profiles

Biological Activity

3-(4,4,4-Trifluoro-3-oxo-1-butenyl)benzonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a nitrile functional group, which are known to influence its reactivity and biological interactions. The structural formula is represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with Dipeptidyl Peptidase-4 (DPP-4), which is crucial for regulating glucose metabolism in type 2 diabetes mellitus (T2DM) .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, potentially due to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes .

- Anti-inflammatory Effects : Some research suggests that the compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes various biological activities reported for this compound:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | DPP-4 inhibition with IC50 ~ 65.9 μM | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced TNF-alpha levels in vitro |

Case Study 1: DPP-4 Inhibition

A study focused on the structural optimization of compounds targeting DPP-4 demonstrated that derivatives similar to this compound exhibited significant inhibitory effects. The binding affinity was comparable to established DPP-4 inhibitors like sitagliptin, indicating potential for further development as a therapeutic agent for T2DM .

Case Study 2: Antimicrobial Properties

In vitro assays revealed that the compound displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of cell membrane integrity and inhibition of bacterial growth at concentrations as low as 50 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.